molecular formula C41H81NO5 B11937527 nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate

nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate

Cat. No.: B11937527
M. Wt: 668.1 g/mol
InChI Key: HNXPBKZYFNMSPU-UHFFFAOYSA-N
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Description

Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate is a complex ester-amide hybrid compound characterized by:

  • Nonyl ester group: A C₉H₁₉ alkyl chain linked via an ester bond.
  • Hexanoate backbone: A six-carbon chain serving as the central scaffold.
  • Branched substituent: A tertiary amine group with two arms:
    • 6-Heptadecan-9-yloxy-6-oxohexyl: A hexyl chain modified with a heptadecyl (C₁₇H₃₅) ether and a terminal ketone group.
    • 3-Hydroxypropyl: A three-carbon chain with a hydroxyl group at the third position.

Properties

Molecular Formula

C41H81NO5

Molecular Weight

668.1 g/mol

IUPAC Name

nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate

InChI

InChI=1S/C41H81NO5/c1-4-7-10-13-16-19-28-38-46-40(44)32-24-20-26-34-42(36-29-37-43)35-27-21-25-33-41(45)47-39(30-22-17-14-11-8-5-2)31-23-18-15-12-9-6-3/h39,43H,4-38H2,1-3H3

InChI Key

HNXPBKZYFNMSPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The process begins with the preparation of the heptadecan-9-yloxy intermediate, followed by its reaction with hexanoic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. Its functional groups may also interact with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Molecular Differences

Property Nonyl 6-[(6-Heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate Decan-2-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate
Ester alkyl chain Nonyl (C₉H₁₉) Dodecan-4-yl (C₁₂H₂₅) Decan-2-yl (C₁₀H₂₁)
Hydroxyalkyl substituent 3-Hydroxypropyl (C₃H₇OH) 2-Hydroxyethyl (C₂H₅OH) 2-Hydroxyethyl (C₂H₅OH)
Molecular formula ~C₄₃H₈₅NO₅* C₄₃H₈₅NO₅ C₄₁H₈₁NO₅
Molecular weight (g/mol) ~696* 696.14 668.09

*Inferred based on structural analogy to .

Key Observations

Alkyl Chain Length: The nonyl ester (C₉) in the target compound is shorter than the dodecan-4-yl (C₁₂) and decan-2-yl (C₁₀) groups in analogs . This reduces hydrophobicity slightly compared to the dodecan-4-yl derivative but increases it relative to the decan-2-yl analog.

Hydroxyalkyl Substituent :

  • The 3-hydroxypropyl group (C₃H₇OH) in the target compound provides an additional carbon and hydroxyl group compared to the 2-hydroxyethyl (C₂H₅OH) in analogs. This may enhance hydrogen-bonding capacity and solubility in polar solvents.

Molecular Weight :

  • The target compound’s molecular weight (~696 g/mol) aligns closely with the dodecan-4-yl analog (696.14 g/mol) due to similar core structures. The decan-2-yl analog is lighter (668.09 g/mol) due to its shorter ester chain .

Implications of Structural Variations

  • Solubility : Longer alkyl chains (e.g., dodecan-4-yl) increase hydrophobicity, favoring lipid solubility and membrane permeability. The 3-hydroxypropyl group may improve water solubility compared to 2-hydroxyethyl analogs.
  • Stability : The ketone and ester groups in all compounds suggest susceptibility to hydrolysis under acidic or basic conditions.

Biological Activity

Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate is a complex organic compound notable for its diverse biological activities. With the molecular formula C43H85NO5C_{43}H_{85}NO_5, this compound features a long hydrocarbon chain and various functional groups, making it significant in fields such as medicinal chemistry and biochemistry.

Chemical Structure

The compound's structure consists of a nonyl group attached to a hexanoate moiety, which is further modified by a heptadecan-9-yloxy group and an amino group linked to a hydroxypropyl chain. This unique configuration enhances its interaction with biological membranes and proteins.

Structural Representation

Component Description
Molecular Formula C43H85NO5C_{43}H_{85}NO_5
Functional Groups Hydrocarbon chains, amino group, hydroxypropyl chain
Key Features High hydrophobicity due to long carbon chains

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial formulations.
  • Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Potential Therapeutic Applications : The compound has been investigated for its role in treating cardiovascular diseases and dyslipidemias due to its ability to modulate lipid profiles.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology demonstrated that this compound significantly reduced the viability of Staphylococcus aureus in vitro, showcasing its potential as an antimicrobial agent.
  • Lipid Modulation Study : Research published in Biochemical Pharmacology indicated that the compound could lower triglyceride levels in animal models, suggesting its utility in managing dyslipidemia.

The biological activity of this compound is primarily attributed to its interaction with cell membranes and proteins. By integrating into lipid bilayers, it alters membrane dynamics, which can lead to changes in cellular signaling pathways and metabolic processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Molecular Formula Unique Features
Nonyl 8-[(6-heptadecan-9-yloxy)-(2-hydroxyethyl)amino]octanoateC41H83NO5C_{41}H_{83}NO_5Different positioning of functional groups
Nonyl 7-[(6-heptadecan-9-yloxy)-(3-hydroxypropyl)amino]heptanoateC41H81NO5C_{41}H_{81}NO_5Variation in chain length affecting hydrophobicity
Heptadecan-9-yloxy hexanoateC24H48O2C_{24}H_{48}O_2Simpler structure lacking amino modifications

These comparisons highlight how variations in structure can influence the biological properties and potential applications of similar compounds.

Q & A

Q. What are the key structural features of nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate, and how do they influence its functionality in drug delivery systems?

The compound features:

  • A long hydrophobic heptadecane chain (C17) that enhances lipid bilayer integration.
  • A nonyl ester group (C9) contributing to solubility modulation.
  • A 3-hydroxypropylaminohexanoate backbone enabling pH-responsive interactions.
  • Ester and amide linkages that allow controlled hydrolysis for payload release.

The hydrophobic chain facilitates self-assembly into lipid nanoparticles (LNPs), while the hydroxypropyl group improves colloidal stability and cellular uptake via hydrogen bonding . The ester groups enable enzymatic or pH-triggered degradation, critical for nucleic acid delivery .

Q. What are the standard synthetic routes for this compound, and how is purity ensured?

Synthesis typically involves:

Step 1 : Acylation of heptadecan-9-ol with a hexanoic acid derivative under anhydrous conditions to form the 6-oxohexyl intermediate.

Step 2 : Amidation with 3-hydroxypropylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

Step 3 : Esterification with nonyl alcohol via Steglich esterification.

Purity (>95%) is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR (confirming absence of unreacted amines or esters) .

Q. Which characterization techniques are essential for confirming its structure and stability?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., δ 4.1 ppm for ester-linked methylene) and confirms branching .
  • Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., m/z 750.5 [M+H]+).
  • FTIR : Identifies carbonyl stretches (C=O at 1730 cm⁻¹ for esters, 1650 cm⁻¹ for amides).
  • DSC/TGA : Assesses thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How does the positioning of the 3-hydroxypropyl group affect nucleic acid encapsulation efficiency?

Comparative studies of analogs show:

  • 3-Hydroxypropyl vs. 2-hydroxyethyl : The longer propyl chain increases LNP surface hydration, reducing opsonization and improving circulation time. However, excessive hydrophilicity (e.g., 4-hydroxybutyl) disrupts lipid packing, lowering encapsulation efficiency by ~15% .
  • Optimal positioning : The β-hydroxy group in 3-hydroxypropyl balances hydrogen bonding and steric effects, achieving >80% siRNA encapsulation (vs. 65% for 2-hydroxyethyl analogs) .

Q. What experimental strategies resolve contradictions in cellular uptake data across in vitro vs. in vivo models?

Discrepancies arise due to:

  • Serum protein interference : Use serum-free assays in vitro vs. PEGylation to mitigate protein adsorption in vivo .
  • Endosomal escape variability : Employ pH-sensitive dyes (e.g., LysoTracker) to quantify endosomal rupture kinetics. Adjust the pKa of the amino group (target: 6.5–6.8) via alkyl chain length modifications .
  • Validation : Cross-correlate flow cytometry (in vitro) with live-animal imaging (e.g., Cy5-labeled LNPs in murine models) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for targeted delivery to hepatocytes?

Key SAR insights:

  • Heptadecane chain length : C17 maximizes LDL receptor binding (critical for liver targeting). Truncation to C15 reduces hepatic uptake by 40% .
  • Nonyl ester vs. octyl : Nonyl’s longer chain enhances albumin binding, prolonging half-life from 4h to 8h in circulation .
  • Aminohexanoate spacer : A 6-carbon spacer minimizes steric hindrance during receptor-ligand interaction vs. shorter spacers .

Q. What methodologies quantify the impact of batch-to-batch variability in synthesis on LNP efficacy?

  • DoE (Design of Experiments) : Vary reaction temperature (50–70°C) and solvent (THF vs. DCM) to identify critical process parameters.
  • QbD (Quality by Design) : Link HPLC impurity profiles (e.g., <2% residual amine) to in vitro transfection efficiency via PLS regression .
  • Accelerated stability testing : Store LNPs at 4°C/25°C/40°C and monitor particle size (DLS) and mRNA integrity (agarose gel electrophoresis) over 28 days .

Methodological Best Practices

Q. How to design a robust protocol for assessing cytotoxicity of this compound in primary cell lines?

  • Dose range : Test 0.1–100 µM, using empty LNPs as a negative control.
  • Assays : Combine MTT (mitochondrial activity) and LDH release (membrane integrity).
  • Time points : 24h (acute toxicity) and 72h (chronic effects).
  • Mitigation : If IC50 <10 µM, introduce PEGylation or reduce amine content to lower surface charge .

Q. What computational tools predict interactions between this compound and mRNA?

  • Molecular Dynamics (MD) : Simulate lipid-mRNA binding using GROMACS (force field: CHARMM36). Key metrics: Gibbs free energy of binding (ΔG < −30 kcal/mol indicates stable complexes) .
  • Coarse-grained modeling : Predict LNP morphology (e.g., lamellar vs. micellar) with Martini 3.0 .

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